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molecular formula C10H9ClN4O2S B8737612 5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde

5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde

Cat. No. B8737612
M. Wt: 284.72 g/mol
InChI Key: NQPZLHSMWGLUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

5-Chloro-7-morpholin-4-yl-thiazolo[5,4-d]pyrimidine (5.1 g, 0.02 mol) was suspended in THF (200 mL) and the resulting solution was cooled to −78° C. whereupon the starting material precipitated from solution. LiHMDS (1M in THF, 25 mL, 1.25 equiv) was added dropwise to the stirred suspension. After addition was complete, the mixture was stirred for 30 min, then DMF (9 mL, 6 equiv) was added and the resulting solution was stirred for 15 min at −78° C. and then warmed to 0° C. and stirred for 15 min. The solution was re-cooled to −78° C. and then cannulated (via a wide-bore double-ended needle) into a stirred solution of ˜0.5M HCl (600 mL) The product precipitated from solution as a pale yellow powder. This was isolated by filtration through a sintered glass funnel, washed with water and dried in vacuo overnight to give 5 g of 5-Chloro-7-morpholin-4-yl-thiazolo[5,4-d]pyrimidine-2-carbaldehyde (87.7%). 1H NMR (400 MHz, CDCl3): δ 3.83-3.88 (m, 4 H), 4.06-4.15 (m, 2 H), 4.72 (m, 2 H) and 9.95 (s, 1 H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:5]2[N:10]=[CH:9][S:8][C:6]=2[N:7]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.CN([CH:30]=[O:31])C.Cl>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[C:5]2[N:10]=[C:9]([CH:30]=[O:31])[S:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC=N2)N2CCOCC2
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated from solution
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the resulting solution was stirred for 15 min at −78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was re-cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
precipitated from solution as a pale yellow powder
CUSTOM
Type
CUSTOM
Details
This was isolated by filtration through a sintered glass funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)SC(=N2)C=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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